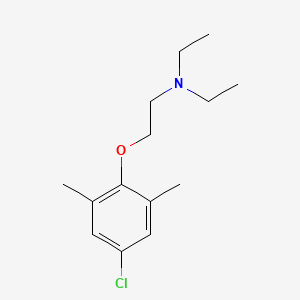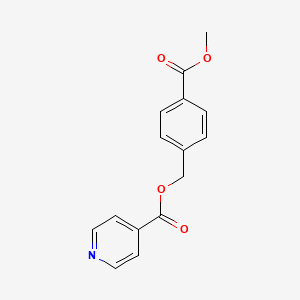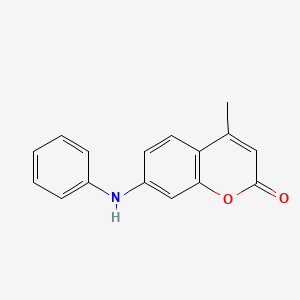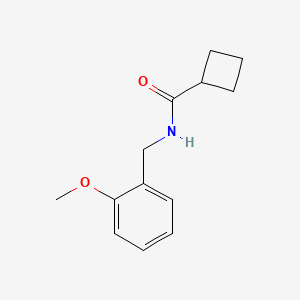![molecular formula C18H14N2O2 B5824168 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one inhibits GSK-3β by binding to the ATP binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various biological processes. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has some limitations, including its potential toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the development of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one derivatives with improved potency and selectivity. Another area of research is the study of the role of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one as a potential therapeutic agent for Alzheimer's disease and cancer is an area of ongoing research.
Synthesemethoden
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using different methods, including the reaction of anthranilic acid with a nitrosoarene, cycloaddition reaction, and the reaction of anthranilic acid with an isocyanate. The most commonly used method for synthesizing 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is the reaction of anthranilic acid with 2-nitrosobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a research tool to study various biological processes. It has been shown to inhibit the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been used to study the role of GSK-3β in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
10-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-11-5-1-2-6-12(11)18-15-13(19-22-18)7-8-14(16(15)17)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAXSNTGOPPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)




![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)